Glycyrrhizic Acid Monoammonium Salt

Catalog No.
S529056
CAS No.
53956-04-0
M.F
C42H65NO16
M. Wt
840.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycyrrhizic Acid Monoammonium Salt

CAS Number

53956-04-0

Product Name

Glycyrrhizic Acid Monoammonium Salt

IUPAC Name

azanium (2S,3S,4S,5R,6S)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate

Molecular Formula

C42H65NO16

Molecular Weight

840.0 g/mol

InChI

InChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1

InChI Key

ILRKKHJEINIICQ-OOFFSTKBSA-N

SMILES

Array

solubility

Freely sol in hot water, alcohol; practically insol in ether
SLIGHTLY SOL IN ETHER

Synonyms

(+)-Glycyram; 18β-Glycyrrhizic acid monoammonium salt; Ammonium glycyrrhizate; Ammonium glycyrrhizinate; Glycamil; Glycymin; Glycyron ammonium salt; Glycyron monoammonium salt; Glycyrram; Glycyrrhizic acid ammonium salt; Glycyrrhizic acid monoammonium salt; Glycyrrhizin ammonium salt; Glycyrrhizin monoammonium salt; Magnasweet; Monoammonium 18β-glycyrrhizinate; Monoammonium glycyrrhizate; Monoammonium glycyrrhizinate; NSC 2800; NSC 35348.

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[NH4+].[NH4+].[NH4+]

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-].[NH4+].[NH4+].[NH4+]

The exact mass of the compound Ammonium glycyrrhizate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35348. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Glycyrrhizic Acid Monoammonium Salt (CAS 53956-04-0) is the high-purity monoammonium salt of glycyrrhizic acid, the primary sweet-tasting triterpenoid saponin naturally occurring in licorice root (Glycyrrhiza glabra)[1][2]. As an amphiphilic molecule, it is utilized for its emulsifying, gel-forming, and potent sweetening properties in food, cosmetic, and pharmaceutical applications[3]. Unlike its parent free acid, this salt form offers significant advantages in aqueous solubility and handling, making it a preferred choice for liquid formulations and as a high-performance excipient for taste-masking[4][5].

Substituting Glycyrrhizic Acid Monoammonium Salt with seemingly similar alternatives introduces significant formulation and performance risks. The free acid form, glycyrrhizic acid, is poorly soluble in neutral aqueous solutions, complicating processing and limiting its use in many liquid formats[6][7]. Crude licorice extracts, while containing glycyrrhizin, introduce substantial batch-to-batch variability and impurities that can interfere with the final product's stability, taste, and safety profile[1]. Using other salts, such as potassium or sodium glycyrrhizinate, can alter the sweetness intensity, aftertaste, and stability in pH-sensitive systems, making the monoammonium salt a distinct choice for applications demanding a specific palatability and performance profile[8][9].

Dramatically Increased Aqueous Solubility for Simplified Formulations

The monoammonium salt form provides a critical advantage in aqueous solubility compared to the free acid. While glycyrrhizic acid is only slightly soluble in water, technical datasheets and literature confirm that Monoammonium Glycyrrhizinate is readily soluble, particularly in hot water or above pH 4.5[5][6]. One safety data sheet quantifies the solubility as 5 g/L at 30 °C, a significant improvement over the near-insolubility of the free acid under similar neutral conditions[10][11].

Evidence DimensionWater Solubility (at neutral or near-neutral pH)
Target Compound Data5 g/L (at 30 °C)[10][11]; readily soluble above pH 4.5[6]
Comparator Or BaselineGlycyrrhizic Acid (Free Form): 'Slightly soluble' or 'not very water soluble'[7][12]
Quantified DifferenceOrders of magnitude higher solubility in process-relevant aqueous conditions.
ConditionsAqueous solution at or near room temperature.

This enables the creation of concentrated aqueous stock solutions and simplifies water-based formulations, eliminating the need for co-solvents or significant pH adjustments required for the free acid.

Potent Sweetness Profile Optimized for Taste Masking and Palatability

Glycyrrhizic Acid Monoammonium Salt is a high-intensity sweetener, rated as 50 to 100 times sweeter than sucrose[4][8]. This potency is crucial for its primary application in masking the bitterness of active pharmaceutical ingredients (APIs)[13]. Unlike other sweeteners which can develop bitter notes at higher concentrations, ammonium glycyrrhizinate maintains a desirable taste profile, making it a more effective choice for challenging formulations[9]. Patents specifically cite the use of the monoammonium salt in pleasant-tasting liquid compositions for bitter drugs, highlighting its selection over other forms for achieving optimal palatability[4][14].

Evidence DimensionSweetness Intensity (relative to sucrose)
Target Compound Data50-100x sweeter than sucrose
Comparator Or BaselineSucrose (1x)
Quantified Difference50-100 fold increase in sweetness.
ConditionsFood and pharmaceutical formulations.

For pharmaceutical or nutraceutical products, selecting this specific salt provides superior taste-masking efficacy, improving patient compliance and product marketability.

Superior Hyaluronidase Inhibition Compared to its Active Metabolite

In a direct comparison of inhibitory effects on bovine testes hyaluronidase, glycyrrhizin (the anionic form of the acid/salt) demonstrated potent activity, while its aglycone metabolite, glycyrrhetinic acid, had no detectable effect at the same concentration. The study reported a 50% inhibition (IC50) of hyaluronidase activity with approximately 3 µM of glycyrrhizin, whereas glycyrrhetinic acid showed no inhibition at 9.0 µM[15]. This indicates that the complete saponin structure, including the two glucuronic acid moieties, is essential for this specific and potent biological activity.

Evidence DimensionIC50 for Bovine Testis Hyaluronidase Inhibition
Target Compound Data~3 µM (for Glycyrrhizin)
Comparator Or BaselineGlycyrrhetinic Acid (Aglycone): No detectable effect at 9.0 µM
Quantified DifferenceGlycyrrhizin is a potent inhibitor while its aglycone metabolite is inactive in this assay.
ConditionsIn vitro enzymatic assay with purified bovine testes hyaluronidase.

For research or product development targeting hyaluronidase-mediated processes (e.g., inflammation, skin aging), this evidence proves that procuring the complete glycyrrhizin salt is critical for efficacy, as the aglycone substitute is ineffective.

Defined Micelle Formation in Weakly Acidic Conditions for Drug Delivery Systems

The ability to form micelles is critical for solubilizing lipophilic drugs. Monoammonium Glycyrrhizinate forms well-defined, rod-like micelles in weakly acidic aqueous solutions, a property not observed at neutral pH[16]. In a pH 5 buffer, the critical micelle concentration (CMC) was determined to be 1.5 mmol/L. However, as the pH increased to 7, the ionization of carboxylic acid groups became disadvantageous for micelle formation, and a clear CMC was not observed[16]. This pH-dependent aggregation behavior is a key parameter for formulation scientists.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data1.5 mmol/L (in pH 5 buffer)
Comparator Or BaselineTarget Compound in pH 7 Buffer: CMC not defined
Quantified DifferenceForms defined micelles in weakly acidic conditions but not at neutral pH.
ConditionsAqueous buffer solutions at varying pH.

This defines a specific operational window (pH 5-6) for using this compound as a micellar solubilizer, a crucial piece of data for developing stable and effective drug delivery systems.

Formulation of High-Concentration Aqueous Solutions for Oral Pharmaceuticals

Leveraging its high aqueous solubility compared to the free acid, this compound is the right choice for creating concentrated syrups and oral liquid medicines. Its potent sweetness simultaneously serves to mask the unpleasant taste of APIs, improving patient adherence[4][13].

High-Performance Excipient in Cosmeceuticals Targeting Inflammation

Based on its superior ability to inhibit hyaluronidase compared to its aglycone metabolite, this salt is indicated for topical formulations like serums or creams designed to mitigate inflammatory skin conditions or the effects of skin aging[5][15].

pH-Controlled Drug Solubilization and Delivery Systems

The well-defined critical micelle concentration (CMC) in weakly acidic conditions (pH 5-6) makes this compound suitable for developing specialized drug delivery vehicles. It can be used to solubilize poorly water-soluble drugs in formulations where a pH below neutral is required for stability or activity[16].

Flavor and Foam Stabilizer in Food and Beverage Products

The combination of intense, clean sweetness and surfactant properties makes it an effective multi-functional ingredient in beverages and foods. It can enhance and stabilize foams while providing a sucrose-sparing sweetening effect without the bitter aftertaste associated with some other high-intensity sweeteners[9][17].

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid with intensely sweet taste; [Merck Index] Crystalline plates or prisms; [MSDSonline]

Color/Form

Crystals from glacial acetic acid
PLATES OR PRISMS FROM ACETIC ACID

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

8

Exact Mass

839.43033499 Da

Monoisotopic Mass

839.43033499 Da

Heavy Atom Count

59

Taste

Intensely sweet taste
The sweetness potency of glycyrrhizin is about 33X (10% sucrose solution sweetness equivalence).

Appearance

Solid powder

Melting Point

220 °C decomposes

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3VRD35U26C

Related CAS

68083-53-4

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 96 of 105 companies (only ~ 8.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

DEMULCENT, MILD LAXATIVE; EXPECTORANT; USED TO DISGUISE TASTE OF MEDICATIONS
SNMC (stronger Neominophagen C), whose active component is glycyrrhizin (a saponin extracted from licorice) has been utilized to improve the liver function in Japan. To assess the effectiveness of interferon (IFN), stronger Neominophagen C combination therapy in patients, who did not respond to interferon therapy alone, we investigate 28 patients with histology of CAH 2B at 12 weeks after interferon administration. 15 patients received interferon alone continuously (group A), and 13 patients received interferon with stronger Neominophagen C (group B) for 12 weeks thereafter. Normalization of serum ALT level was observed in 33.3% of group A and in 64.3% of group B. Disappearance of serum HVC RNA was 13.3% in group A and 38.5% in group B. But these data were not significant statistically. Histological improvement was not significant, between group A and B by Knodel's HAI score, but reversal of histological grade (Europe classification) was noted more frequently in group B. A case of post transfusion hepatitis type C, exacerbated by interferon therapy is reported. HLA class I antigen was strongly expressed in the liver tissue after administration of interferon. In this case, potentiation of cellular immunity was thought to be the cause of the exacerbation and interferon, stronger Neominophagen C combination therapy was useful in improving liver function.
Licorice (Glycyrrhiza glabra), a Mediterranean plant, has been used as an antidote, demulcent, and elixir folk medicine for generations in China. The main water-soluble constituent of licorice is glycyrrhizin (GL), which has been shown to possess several pharmacological properties. In this study, we show that oral feeding of glycyrrhizin to Sencar mice resulted in substantial protection against skin tumorigenesis caused by 7,12-dimethyl-benz [a]anthracene (DMBA) initiation and 12-O-tetradecanoylphorbol-13-acetate (TPA) promotion. The latent period prior to the onset of tumor development was considerably prolonged in glycyrrhizin-fed animals compared with animals not fed glycyrrhizin and resulted in significant decrease in the number of tumors per mouse, during and at the termination of the experiment. Oral feeding of glycyrrhizin in drinking water also resulted in inhibition in the binding of topically applied [3H]benzo[a]pyrene and [3H]DMBA to epidermal DNA. The possible mechanism(s) of the antitumor-initiating activity may be due to the involvement of glycyrrhizin as inhibitor of the carcinogen metabolism followed by DNA adduct formation. Our results suggest that glycyrrhizin possesses considerable antitumorigenic activity and could prove useful in protecting some forms of human cancer.
Hepatocellular carcinoma (HCC) occurs in patients with hepatitis C virus-RNA positive chronic liver disease. It is important to prevent Hepatocellular carcinoma with drug administration. METHODS: A retrospective study was undertaken to evaluate the long term preventive effect of Stronger Neo-Minophagen C (SNMC) on Hepatocellular carcinoma development. Stronger Neo-Minophagen C is a Japanese medicine that is commonly administered to patients with chronic hepatitis C to improve the serum alanine aminotransferase (ALT) level. Of 453 patients diagnosed with chronic hepatitis C retrospectively in the study hospital between January 1979 and April 1984, 84 patients (Group A) had been treated with Stronger Neo-Minophagen C; Stronger Neo-Minophagen C was given at a dose of 100 mL daily for 8 weeks, then 2-7 times a week for 2-16 years (median, 10.1 years). Another group of 109 patients (Group B) could not be treated with Stronger Neo-Minophagen C or interferon for a long period of time (median, 9.2 years) and were given other herbal medicine (such as vitamin K). The patients were retrospectively monitored, and the cumulative incidence of Hepatocellular carcinoma and risk factors for Hepatocellular carcinoma were examined. RESULTS: The 10th-year rates of cumulative Hepatocellular carcinoma incidence for Groups A and B were 7% and 12%, respectively, and the 15th-year rates were 12% and 25%. By Cox regression analysis, the relative risk of Hepatocellular carcinoma incidence in patients not treated with Stronger Neo-Minophagen C (Group B) was 2.49 compared with that of patients treated with Stronger Neo-Minophagen C (Group A). CONCLUSIONS: In this study, long term administration of Stronger Neo-Minophagen C in the treatment of chronic hepatitis C was effective in preventing liver carcinogenesis.
For more Therapeutic Uses (Complete) data for GLYCYRRHIZIN (6 total), please visit the HSDB record page.

Mechanism of Action

GLYCYRRHIZIC ACID & ITS DERIVATIVES SHOWED PRONOUNCED ANTIINFLAMMATORY ACTION, INHIBITED DEVELOPMENT OF HISTAMINE-, SEROTONIN-, BRADKININ-, & FORMALIN-INDUCED EDEMA, & DECR VASCULAR PERMEABILITY.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.1.1.-]
HSD11B1 [HSA:3290] [KO:K15680]

Other CAS

53956-04-0

Absorption Distribution and Excretion

GLYCYRRHIZIN WAS ABSORBED IN RAT SMALL INTESTINE; THERE WAS NO DETECTABLE AMT OF GLYCYRRHETINIC ACID IN BLOOD AFTER BOLUS INJECTION OF GLYCYRRHIZIN INTO PORTAL VEIN; GLYCYRRHETINIC ACID WAS PRESENT IN DETECTABLE AMT IN BLOOD AFTER ORAL ADMIN.
Glycyrrhizic acid (GZA) and glycyrrhetinic acid (GRA) can be determined rapidly and precisely by high-performance liquid chromatography (HPLC) in biological fluids and tissues from experimental animals and humans. From plasma and tissues, glycyrrhizic acid and glycyrrhetinic acid are extracted by organic solvents and the extracts can directly be used for HPLC. From bile or urine, extraction and determination of glycyrrhizic acid and glycyrrhetinic acid are more difficult due to interfering endogenous compounds and conjugation of glycyrrhetinic acid with glucuronides or sulfates. Extraction of glycyrrhizic acid and glycyrrhetinic acid from urine or bile can be performed by ion-pairing followed by extraction with organic solvents or by solid phase extraction. Glycyrrhetinic acid conjugates can be determined by chromatographic separation or by pretreatment with beta-glucuronidase. The pharmacokinetics of glycyrrhetinic acid and glycyrrhizic acid can be described by a biphasic elimination from the central compartment with a dose-dependent second elimination phase. Depending on the dose, the second elimination phase in humans has a half-life of 3.5 hours for glycyrrhizic acid and between 10-30 hours for glycyrrhetinic acid. The major part of both glycyrrhetinic acid or glycyrrhizic acid is eliminated by the bile. While glycyrrhizic acid can be eliminated unmetabolized and undergoes enterohepatic cycling, Glycyrrhetinic acid is conjugated to glycyrrhetinic acid glucuronide or sulfate prior to biliary excretion. Orally administered glycyrrhizic acid is almost completely hydrolyzed by intestinal bacteria and reaches the systemic circulation as glycyrrhetinic acid.
Glycyrrhizic acid is currently of clinical interest for treatment of chronic hepatitis. It is also applied as a sweetener in food products and chewing tobacco. In some highly exposed subgroups of the population, serious side effects such as hypertension and electrolyte disturbances have been reported. In order to analyze the health risks of exposure to this compound, the kinetics of glycyrrhizic acid and its active metabolites were evaluated quantitatively. Glycyrrhizic acid and its metabolites are subject to complex kinetic processes, including enterohepatic cycling and presystemic metabolism. In humans, detailed information on these processes is often difficult to obtain. Therefore, a model was developed that describes the systemic and gastrointestinal tract kinetics of glycyrrhizic acid and its active metabolite glycyrrhetic acid in rats. Due to the physiologically based structure of the model, data from earlier in vitro and in vivo studies on absorption, enterohepatic cycling, and presystemic metabolism could be incorporated directly. The model demonstrates that glycyrrhizic acid and metabolites are transported efficiently from plasma to the bile, possibly by the hepatic transfer protein 3-alpha-hydroxysteroid dehydrogenase. Bacterial hydrolysis of the biliary excreted metabolites following reuptake of glycyrrhetic acid causes the observed delay in the terminal plasma clearance of glycyrrhetic acid. These mechanistic findings, derived from analysis of experimental data through physiologically based pharmacokinetic modeling, can eventually be used for a quantitative health risk assessment of human exposure to glycyrrhizic acid containing products. Copyright 2000 Academic Press.
To assess the multiplicity for the biliary excretion of xenobiotic conjugates, glycyrrhizic acid (glycyrrhizin) was studied in rats after intravenous (IV) injection of 10 mg/kg glycyrrhizic acid and IV infusion of inhibitors, dibromosulfophthalein and indocyanine green. Indocyanine green did not affect the biliary excretion of glycyrrhizic acid, whereas dibromosulfophthalein reduced it significantly. The plasma level of glycyrrhizic acid was increased by dibromosulfophthalein, but not by indocyanine green. In Eisai hyperbilirubinemic rats, the biliary excretion of glycyrrhizic acid was severely impaired, resulting in an increased plasma level. The findings suggested that the biliary excretion of glycyrrhizic acid is mediated by the system shared by liquiritigenin glucuronides and dibromosulfophthalein, but not by indocyanine green, and that the system is hereditarily defective in Eisai hyperbilirubinemic rats.

Metabolism Metabolites

BOLUS INJECTION OF GLYCYRRHIZIN GIVEN RATS IN PORTAL VEIN, GAVE RISE IN BLOOD LEVEL OF SUBSTANCE WHICH APPEARS TO BE GLUCURONIC ACID CONJUGATE FORMED AS METABOLITE OF GLYCYRRHETINIC ACID.

Associated Chemicals

Ammonium glycyrrhizate;53956-04-0
Triammonium glycyrrhizate;68083-53-4

Wikipedia

Glycyrrhizin

Use Classification

Fragrance Ingredients
Cosmetics -> Skin conditioning

Methods of Manufacturing

Extraction from Glycyrrhiza glabra L., Leguminosae: Karrer, Chao, Helv Chim Acta 4,100 (1921); Ruzicka, Louenberger, ibid 19, 1402 (1936).
From commercial glycyrrhizinum ammoniacale: Tschirch, Cederberg, Arch Pharm 245, 97 (1907); Voss et al, Ber 70, 122 (1937).
Revised method of isoln: Conn, Conn, J Lab Clin Med 47, 20 (1965).

General Manufacturing Information

.alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1): ACTIVE

Analytic Laboratory Methods

GLYCYRRHIZIN, ACTIVE INGREDIENT IN KAMPO (CHINESE MEDICAL PREPN) WAS DETERMINED BY HIGH-SPEED CHROMATOGRAPHY. SEPARATION OCCURS IN LESS THAN 11 MINUTES.
METHOD IS BASED ON COUPLING ACIDIC GENIN, GLYCYRRHETINIC ACID WITH METHYLENE BLUE & MEASURING EXTINCTION OF THE COUPLED COMPD SOLN WITH CHLOROFORM-ETHANOL.
A DUAL-WAVELENGTH THIN-LAYER CHROMATOGRAPHY SCANNER WAS USED FOR THE DETERMINATION OF GLYCYRRHIZIN IN SAMPLES OF LICORICE AND CHINESE DRUGS.
NORMAL GLYCYRRHIZIN CONTENT OF LICORICE ROOT WAS APPROX 5% & EXTRACTS CONTAINED APPROX 20-24% GLYCYRRHIZIN. DETERMINATIVE PROCEDURE IS BY HIGH-SPEED LIQUID CHROMATOGRAPHY.
For more Analytic Laboratory Methods (Complete) data for GLYCYRRHIZIN (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

RAPID ESTIMATION OF GLYCYRRHIZIN AND GLYCYRRHETINIC ACID IN PLASMA BY HIGH-SPEED LIQUID CHROMATOGRAPHY.
SIMULTANEOUS DETERMINATION OF GLYCYRRHIZIN AND GLYCYRRHETIC ACID IN PLASMA BY HIGH SPEED LIQUID CHROMATOGRAPHY.

Interactions

ADDITION OF 10-6 M GLYCYRRHETINIC ACID IN PRESENCE OF 10-8 M ALDOSTERONE STIMULATED SHORT-CIRCUIT SIGNIFICANTLY AS COMPARED WITH CONTROL SKIN TREATED WITH ALDOSTERONE ALONE.
ADMIN OF GLYCYRRHIZIN DEPRESSED EFFECT OF INJECTED CORTISONE ON GLYCOGEN STORAGE AND ENHANCED IMMUNOSUPPRESSIVE ACTION OF CORTISONE.
The pharmacokinetics of total and free prednisolone (PSL) in six healthy men, with or without pretreatment with oral glycyrrhizin (GL), was investigated to confirm whether oral administration of GL influences the metabolism of prednisolone in man. Each subject received an intravenous administration of 0.096 mg/kg of prednisolone hemisuccinate (PSL-HS) with or without pretreatment with 50 mg of oral glycyrrhizin four times. Blood samples were taken from a peripheral vein at 5, 10, 15, 30, 45 min and 1, 1.5, 2, 3, 4, 6, 8, 10, 12 and 24 hr after the start of prednisolone-HS infusion. The concentrations of total prednisolone in plasma were analyzed by high-performance liquid chromatography, and the free prednisolone was measured by an isocolloidosmolar equilibrium dialysis method. The pharmacokinetic parameters of prednisolone were determined by non-compartment analysis. Oral administration of glycyrrhizin was found to significantly increase the concentrations of total prednisolone at 6, 8 hr, and of free prednisolone at 4, 6 and 8 hr after prednisolone-hemisuccinate infusion. Moreover, oral administration of glycyrrhizin was also found to modify the pharmacokinetics of both total and free prednisolone. After oral administration of glycyrrhizin, the area under the curve (AUC) was significantly increased, the total plasma clearance (CL) was significantly decreased, and the mean residence time (MRT) was significantly prolonged. However, the volume of distribution (Vdss) showed no evident change. This suggests that oral administration of glycyrrhizin increases the plasma prednisolone concentrations and influences its pharmacokinetics by inhibiting its metabolism, but not by affecting its distribution.
To clarify whether glycyrrhizin, the aqueous extract of licorice root and a drug for treatment of chronic active hepatitis, prevents the development of hepatic injury induced by carbon tetrachloride, allyl formate, and endotoxin, the present study was undertaken in rats. The treatment with glycyrrhizin 20 hr before carbon tetrachloride administration protected the development of the pericentral hepatocellular necrosis. Glycyrrhizin treatment 2 hr prior to the administration of allyl formate also inhibited the development of the periportal hepatocellular necrosis. However, glycyrrhizin did not protect the development of endotoxin-induced focal and random hepatocellular necrosis. These experimental results suggest that glycyrrhizin has no protective effect on hepatic injury following sinusoidal circulatory disturbance as seen in the case of endotoxin and that glycyrrhizin can protect against hepatotoxicity induced by the direct action on the hepatocytes due to hepatotoxins, such as carbon tetrachloride and allyl formate.
To investigate the effects of Potenlini on nuclear factor-kappa B (NF-kappa B) binding activity in the livers of animals models with liver cirrhosis, and to delineate the molecular mechanism of the bioactivities of Potenlini. METHODS: Male SD rats were randomly allocated into a normal control group, a model control group, and a Potenlini group. Rats in the latter two groups were treated with CCl4 and Ethanol solution in order to induce chronic liver injury. Rats in Potenlini group were given Potenlini treatment at the same time. All rats were killed at the 9th week after CCl4 administration. Serum and liver specimens were collected, serum ALT activities and histological findings were assessed. Nuclear extracts from liver tissues were prepared and gel retardation assays were performed for the evaluation of NF-kappa B activity. RESULTS: (1) Serum ALT levels were significantly reduced in rats treated with Potenlini compared with those in rats of the model control group, which had dramatically increased ALT levels. (2) Histologically, liver steatosis and fibrosis were severe in the rats of the model group, but were significantly improved in rats of the Potenlini group. (3) NF-kappa B binding activity was markedly increased in the liver specimens taken from the rats of the model control group in comparison with the binding of normal livers, but the binding levels were nearly normal in the livers of the Potenlini group. CONCLUSION: Potenlini can inhibit the NF-kappa B binding activity in CCl4 and ethanol induced chronic liver injury, and that may partially be the mechanism by which Potenlini protects liver from hepatotoxin-induced liver injury and cirrhosis.

Dates

Last modified: 08-15-2023
1: Cosmetic Ingredient Review Expert Panel. Final report on the safety assessment of Glycyrrhetinic Acid, Potassium Glycyrrhetinate, Disodium Succinoyl Glycyrrhetinate, Glyceryl Glycyrrhetinate, Glycyrrhetinyl Stearate, Stearyl Glycyrrhetinate, Glycyrrhizic Acid, Ammonium Glycyrrhizate, Dipotassium Glycyrrhizate, Disodium Glycyrrhizate, Trisodium Glycyrrhizate, Methyl Glycyrrhizate, and Potassium Glycyrrhizinate. Int J Toxicol. 2007;26 Suppl 2:79-112. Review. PubMed PMID: 17613133.
2: Wojciechowski K, Orczyk M, Gutberlet T, Geue T. Complexation of phospholipids and cholesterol by triterpenic saponins in bulk and in monolayers. Biochim Biophys Acta. 2016 Feb;1858(2):363-73. doi: 10.1016/j.bbamem.2015.12.001. Epub 2015 Dec 2. PubMed PMID: 26654784.

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